Imidazenil

Catalog No.
S582017
CAS No.
151271-08-8
M.F
C18H12BrFN4O
M. Wt
399.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazenil

CAS Number

151271-08-8

Product Name

Imidazenil

IUPAC Name

6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide

Molecular Formula

C18H12BrFN4O

Molecular Weight

399.2 g/mol

InChI

InChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25)

InChI Key

OCJHYHKWUWSHEN-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-(2-bromophenyl)-8-fluoro-4-H-imidazo(1,5-a)(1-4)benzodiazepine-3-carboxamide, imidazenil

Canonical SMILES

C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N

The exact mass of the compound Imidazenil is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Imidazenil (CAS 151271-08-8) is a highly specialized imidazobenzodiazepine carboxamide derivative that functions as a partial positive allosteric modulator (PAM) at GABA_A receptors. Unlike classical 1,4-benzodiazepines, Imidazenil exhibits a distinct subtype-selective functional profile: it possesses high intrinsic efficacy at α2, α3, and α5 receptor subunits but exceptionally low intrinsic efficacy at α1 subunits [1]. In procurement and experimental design, this precise pharmacological tuning makes Imidazenil an indispensable reference material. It provides robust anxiolytic and anticonvulsant activity without the confounding variables of motor impairment, sedation, or the rapid onset of tolerance and receptor downregulation that plague traditional full agonists [2].

Substituting Imidazenil with classical full agonists (such as diazepam or alprazolam) or competitive antagonists (like flumazenil) fundamentally compromises experimental integrity in chronic dosing and behavioral assays. Full agonists indiscriminately activate α1-containing GABA_A receptors, triggering profound sedation, ataxia, and rapid anticonvulsant tolerance within 8 to 14 days, alongside significant receptor downregulation [1]. Conversely, pure antagonists like flumazenil block all allosteric modulation, lowering seizure thresholds and precipitating withdrawal rather than providing non-sedating protection[2]. Even closely related partial agonists, such as bretazenil, exhibit higher α1 efficacy and induce tolerance more rapidly than Imidazenil [3]. Consequently, for workflows requiring stable, long-term neuroprotection or sedation-free behavioral tracking, Imidazenil cannot be substituted.

Absence of Anticonvulsant Tolerance in Protracted Dosing Workflows

In 14-day protracted dosing models, Imidazenil maintains its full anticonvulsant efficacy against bicuculline-induced seizures, whereas classical full agonists rapidly lose efficacy. Rats treated with 2.5 µmol/kg/day of Imidazenil showed no tolerance to its anti-bicuculline action, while equieffective doses of diazepam (17.6 µmol/kg/day) resulted in profound anticonvulsant tolerance [1].

Evidence DimensionMaintenance of anti-bicuculline anticonvulsant efficacy
Target Compound DataImidazenil (2.5 µmol/kg/day): 0% tolerance (full efficacy maintained)
Comparator Or BaselineDiazepam (17.6 µmol/kg/day): Significant tolerance (loss of efficacy)
Quantified DifferenceComplete preservation of efficacy with Imidazenil vs. rapid tolerance with Diazepam
Conditions14-day protracted oral dosing in rats followed by bicuculline convulsion threshold test

Critical for researchers designing chronic epilepsy or neuroprotection models where baseline drift from drug tolerance would invalidate longitudinal data.

Stability of GABA_A Receptor Density During Chronic Administration

Chronic administration of full benzodiazepine agonists induces rapid target downregulation, confounding long-term receptor studies. Ex vivo analysis demonstrates that 130 days of continuous Imidazenil administration (2.5 µmol/kg, 3x/day) produces no reduction in maximum [3H]-flumazenil binding sites. In stark contrast, merely 8-15 days of diazepam treatment (35 µmol/kg, 3x/day) causes a 36% reduction in cerebral cortex and a 42% reduction in cerebellum binding sites [1].

Evidence DimensionReduction in maximum [3H]-flumazenil binding sites (receptor density)
Target Compound DataImidazenil: 0% reduction after 130 days
Comparator Or BaselineDiazepam: 36-42% reduction after 8-15 days
Quantified DifferenceAbsolute target stability with Imidazenil vs. up to 42% receptor loss with Diazepam
ConditionsIn vivo chronic administration in rats followed by ex vivo [3H]-flumazenil binding assay

Ensures the pharmacological target remains quantitatively stable during extended experimental workflows, eliminating the confounding artifact of receptor downregulation.

Elimination of Motor Impairment and Sedative Artifacts in Behavioral Assays

Due to its low intrinsic efficacy at α1-containing GABA_A receptors, Imidazenil circumvents the sedative and ataxic effects characteristic of full agonists. In behavioral tracking assays, Imidazenil at doses up to 2.5 µmol/kg (i.p.) produces no significant reduction in spontaneous locomotor activity. Conversely, diazepam at 4.4 µmol/kg (i.p.) reduces locomotor activity by approximately 50% and induces observable ataxia[1].

Evidence DimensionSuppression of spontaneous locomotor activity
Target Compound DataImidazenil (2.5 µmol/kg): 0% reduction
Comparator Or BaselineDiazepam (4.4 µmol/kg): ~50% reduction and ataxia
Quantified DifferenceZero motor impairment with Imidazenil vs. 50% suppression with Diazepam
ConditionsSpontaneous locomotor activity tracking in rodent models

Allows behavioral researchers to isolate anxiolytic or neuroprotective effects without the data-skewing artifacts of sedation and motor impairment.

Selective Antagonism of Full Agonist Sedation for Withdrawal Models

Imidazenil specifically functions as an antagonist to the sedative effects of full agonists while preserving anticonvulsant protection, a profile unattainable with competitive antagonists. When co-administered with diazepam, Imidazenil (0.76 µmol/kg) antagonizes diazepam-induced locomotor suppression while maintaining the anti-bicuculline seizure threshold. Flumazenil (16.5 µmol/kg), however, completely reverses both the sedation and the critical anti-bicuculline action [1].

Evidence DimensionReversal of diazepam-induced sedation vs. seizure protection
Target Compound DataImidazenil (0.76 µmol/kg): Reverses sedation, maintains anticonvulsant action
Comparator Or BaselineFlumazenil (16.5 µmol/kg): Reverses sedation, abolishes anticonvulsant action
Quantified DifferenceSelective sedation reversal with Imidazenil vs. non-selective total reversal with Flumazenil
ConditionsCo-administration with diazepam (10.5 µmol/kg) in bicuculline-challenged rodents

Provides a specialized pharmacological tool for selectively reversing unwanted sedative effects in vivo without precipitating withdrawal seizures.

Longitudinal Epilepsy and Seizure Modeling

Because Imidazenil exhibits zero tolerance liability and causes no receptor downregulation over 130+ days of continuous dosing, it is a highly reliable positive control for chronic seizure models (e.g., PTZ or bicuculline assays). It allows researchers to evaluate long-term anticonvulsant efficacy without the confounding baseline drift seen with classical benzodiazepines [1].

Medical Countermeasure (MCM) Development for Nerve Agents

In biodefense research targeting organophosphate (OP) nerve agents like soman or DFP, Imidazenil is utilized as a highly effective, non-sedating neuroprotectant. Its ability to maintain respiratory and motor function while preventing OP-induced seizures makes it an essential baseline comparator to diazepam or midazolam [2].

Subtype-Selective GABA_A Drug Discovery

Imidazenil serves as the definitive reference standard for α5/α2/α3-selective partial agonism. Assays screening novel anxiolytics or cognitive enhancers rely on Imidazenil to benchmark target profiles that decouple therapeutic efficacy from α1-mediated sedation and amnesia [3].

Benzodiazepine Withdrawal and Dependence Assays

Due to its specific capacity to antagonize the sedative effects of full agonists while preserving seizure protection, Imidazenil is procured for complex withdrawal models. It provides a mechanistic probe to study the alleviation of benzodiazepine dependence syndromes without lowering the seizure threshold, an application where pure antagonists like flumazenil fail [4].

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

398.01785 Da

Monoisotopic Mass

398.01785 Da

Heavy Atom Count

25

UNII

7N95V6864R

MeSH Pharmacological Classification

GABA Modulators

Other CAS

151271-08-8

Wikipedia

Imidazenil

Dates

Last modified: 08-15-2023

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